7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether, a piperazine ring, which is a type of heterocyclic amine, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. Single-crystal X-ray diffraction studies are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the benzo[d][1,3]dioxole moiety might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarities of its functional groups, and its melting and boiling points might be influenced by the strengths of intermolecular forces .Scientific Research Applications
Structural Analysis and Conformation Studies
- A study on a related 2H-pyrazolo[4,3-c]pyridine derivative focused on its crystal structure, revealing specific molecular conformations and intramolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Karthikeyan et al., 2010).
Applications in Tuberculosis Research
- Research into 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, closely related to the chemical , has shown potential in inhibiting Mycobacterium tuberculosis, indicating possible applications in tuberculosis treatment and research (Samala et al., 2013).
Investigation of Tautomerism
- A study examining the tautomerism of similar heterocycles like 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one highlighted the stability and transformation of these compounds, which is significant in pharmaceutical and synthetic chemistry (Gubaidullin et al., 2014).
Pharmacology and Drug Development
- Derivatives of pyrazolo[4,3-c]pyridine, like the one under discussion, have been extensively studied for their pharmacological properties, including as PDE5 inhibitors, which have applications in the treatment of erectile dysfunction and other disorders (Allerton et al., 2006).
Receptor Binding Studies
- Compounds structurally similar to the one have been synthesized and evaluated for their receptor-binding capabilities, indicating potential for developing new therapeutic agents (Guca, 2014).
Insecticidal Applications
- Research into sulfonamide thiazole derivatives, which include pyrazolo[4,3-c]pyridine structures, has demonstrated potential as insecticidal agents, offering avenues for agricultural and pest control applications (Soliman et al., 2020).
Future Directions
Properties
IUPAC Name |
7-[4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5/c1-2-29-15-20(24-21(16-29)27(35)32(28-24)19-6-4-3-5-7-19)26(34)31-12-10-30(11-13-31)25(33)18-8-9-22-23(14-18)37-17-36-22/h3-9,14-16H,2,10-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIQPCQJDTIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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